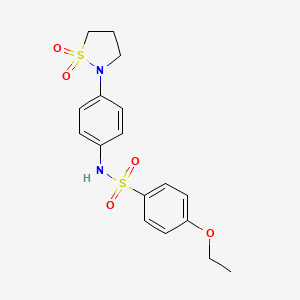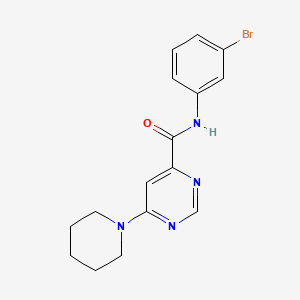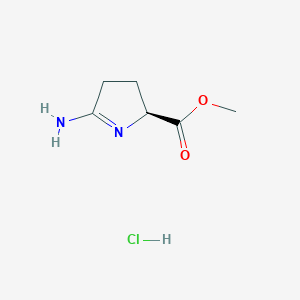![molecular formula C19H19ClN2O2 B2990332 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 318248-46-3](/img/structure/B2990332.png)
5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorination: Treatment with thionyl chloride or phosphorus pentachloride.
Methoxybenzylation: Using 4-methoxybenzyl chloride under basic conditions.
Phenyl group introduction: Via Suzuki coupling reactions.
Industrial Production Methods: In an industrial setting, the production of 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole often involves:
Batch or continuous flow reactors to optimize yield and purity.
Usage of automated synthesis protocols for large-scale production.
Implementation of stringent purification steps including recrystallization, chromatography, or distillation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole typically involves a multi-step process
Formation of Pyrazole Core
Starting materials: hydrazine and α,β-unsaturated carbonyl compounds.
Reaction conditions: refluxing in ethanol under nitrogen atmosphere.
Yield: moderate to high, depending on the specific reagents used.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes various types of reactions, including:
Oxidation: : Typically with oxidizing agents like potassium permanganate.
Reduction: : Utilizing reducing agents such as lithium aluminium hydride.
Substitution: : Nucleophilic substitution with halogens under acidic conditions.
Oxidation: : KMnO₄ in aqueous solution, moderate temperatures.
Reduction: : LiAlH₄ in anhydrous ether, low to room temperatures.
Substitution: : HCl or HBr in organic solvents, reflux conditions.
Oxidation: : Carboxylic acids or ketones, depending on the substituents.
Reduction: : Primary amines or alcohols.
Substitution: : Halogenated derivatives, maintaining the core structure.
Applications De Recherche Scientifique
The compound finds applications in:
Chemistry: : As an intermediate in organic synthesis, and in studies involving heterocyclic chemistry.
Biology: : Used in enzyme inhibition assays and receptor binding studies.
Medicine: : Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: : Employed in the development of agrochemicals and as a component in specialty materials.
Mécanisme D'action
The compound’s effects are primarily mediated through:
Molecular Targets: : Interaction with enzymes and receptors relevant to its biological activity.
Pathways Involved: : Inhibition of specific signaling pathways, modulation of enzyme activity, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
4-(4-methoxybenzyl)-1-methyl-3-phenyl-1H-pyrazole
5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
1-methyl-3-phenyl-5-(4-methoxybenzyl)-1H-pyrazole
Enhanced biological activity due to the specific arrangement of substituents.
Greater stability under various chemical conditions.
Improved selectivity in biological assays compared to similar compounds.
This detailed analysis underscores the versatility and significance of 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole in scientific research and industrial applications. Whether synthesized in a lab or produced on an industrial scale, its unique properties make it a compound of notable interest in multiple fields.
Propriétés
IUPAC Name |
5-chloro-4-[(4-methoxyphenyl)methoxymethyl]-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-22-19(20)17(18(21-22)15-6-4-3-5-7-15)13-24-12-14-8-10-16(23-2)11-9-14/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQRHUBMYOGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer](/img/structure/B2990249.png)

![(13E)-2,15-dimethyl-13-[(4-nitrophenyl)methylidene]tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one](/img/structure/B2990251.png)
![2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide](/img/structure/B2990252.png)

![N-(2-bromo-4-methylphenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2990256.png)
![6-(3-Hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2990258.png)

![ethyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2990262.png)
![Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2990265.png)
![(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2990266.png)
![4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2990267.png)


